molecular formula C14H17BClNO5 B1396883 (1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid CAS No. 1203844-43-2

(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid

Cat. No.: B1396883
CAS No.: 1203844-43-2
M. Wt: 325.55 g/mol
InChI Key: ADLXFVLZWKBFPQ-UHFFFAOYSA-N
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Description

(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid is a boronic acid derivative with significant applications in organic synthesis and medicinal chemistry. This compound features a boronic acid group attached to an indole ring, which is further substituted with tert-butoxycarbonyl, chlorine, and methoxy groups. These functional groups contribute to its reactivity and utility in various chemical transformations.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid typically involves the following steps:

    Starting Material Preparation: The synthesis begins with the preparation of the indole core, which is functionalized with tert-butoxycarbonyl, chlorine, and methoxy groups.

    Boronic Acid Introduction: The boronic acid group is introduced via a palladium-catalyzed borylation reaction. This step often employs bis(pinacolato)diboron as the boron source and a palladium catalyst such as Pd(dppf)Cl₂.

    Purification: The final product is purified using techniques such as column chromatography to obtain the desired compound in high purity.

Industrial Production Methods

In an industrial setting, the synthesis of this compound may be scaled up using continuous flow chemistry techniques. This approach allows for better control over reaction conditions, improved safety, and higher yields.

Chemical Reactions Analysis

Types of Reactions

(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid undergoes various chemical reactions, including:

    Suzuki-Miyaura Coupling: This reaction couples the boronic acid with aryl or vinyl halides to form biaryl or styrene derivatives.

    Oxidation: The boronic acid group can be oxidized to form the corresponding phenol.

    Substitution: The chlorine atom on the indole ring can participate in nucleophilic substitution reactions.

Common Reagents and Conditions

    Suzuki-Miyaura Coupling: Typically uses palladium catalysts (e.g., Pd(PPh₃)₄) and bases such as potassium carbonate in an aqueous or organic solvent.

    Oxidation: Employs oxidizing agents like hydrogen peroxide or sodium perborate.

    Substitution: Utilizes nucleophiles such as amines or thiols under basic conditions.

Major Products

    Biaryl Compounds: Formed from Suzuki-Miyaura coupling.

    Phenols: Resulting from oxidation of the boronic acid group.

    Substituted Indoles: Produced through nucleophilic substitution reactions.

Scientific Research Applications

Chemistry

In organic synthesis, (1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid is used as a building block for constructing complex molecules. Its boronic acid group is particularly valuable in cross-coupling reactions.

Biology and Medicine

This compound is investigated for its potential in drug discovery and development. The indole scaffold is a common motif in many biologically active molecules, and the boronic acid group can enhance binding affinity to biological targets.

Industry

In the pharmaceutical industry, this compound is used in the synthesis of active pharmaceutical ingredients (APIs) and intermediates.

Mechanism of Action

The mechanism by which (1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid exerts its effects involves its ability to participate in various chemical reactions. The boronic acid group can form reversible covalent bonds with diols and other nucleophiles, making it useful in enzyme inhibition and molecular recognition.

Comparison with Similar Compounds

Similar Compounds

    (1-(tert-butoxycarbonyl)indole-2-boronic acid): Similar structure but lacks the chlorine and methoxy groups.

    (1-(tert-butoxycarbonyl)-5-methoxy-1H-indol-2-yl)boronic acid: Similar but without the chlorine substitution.

Uniqueness

The presence of both chlorine and methoxy groups in (1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid makes it unique compared to other boronic acid derivatives. These substituents can influence the compound’s reactivity and binding properties, offering distinct advantages in specific synthetic and biological applications.

This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, and comparisons with similar compounds

Properties

IUPAC Name

[6-chloro-5-methoxy-1-[(2-methylpropan-2-yl)oxycarbonyl]indol-2-yl]boronic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H17BClNO5/c1-14(2,3)22-13(18)17-10-7-9(16)11(21-4)5-8(10)6-12(17)15(19)20/h5-7,19-20H,1-4H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADLXFVLZWKBFPQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

B(C1=CC2=CC(=C(C=C2N1C(=O)OC(C)(C)C)Cl)OC)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H17BClNO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

325.55 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid
Reactant of Route 2
(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid
Reactant of Route 3
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(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid
Reactant of Route 4
(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid
Reactant of Route 5
(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid
Reactant of Route 6
(1-(tert-butoxycarbonyl)-6-chloro-5-methoxy-1H-indol-2-yl)boronic acid

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